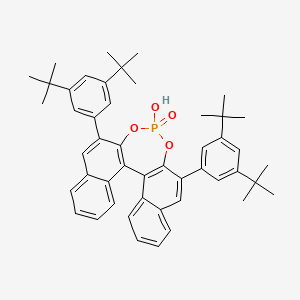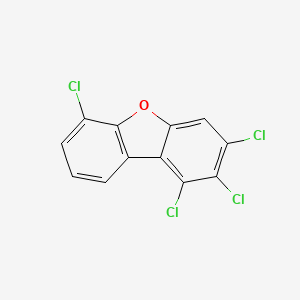
1,2,3,6-Tetrachlorodibenzofuran
Overview
Description
1,2,3,6-Tetrachlorodibenzofuran (TCDF) is a chlorinated dibenzofuran, a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Molecular Structure Analysis
The molecular formula of TCDF is C12H4Cl4O . It has a molecular weight of 306.0 g/mol . The structure consists of a dibenzofuran core with four chlorine atoms attached at the 1,2,3,6 positions .Chemical Reactions Analysis
The detailed reaction mechanisms between TCDF and the methylidyne radical (CH) have been systematically investigated . The CH radical can attack the C-X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .Physical And Chemical Properties Analysis
TCDF has a molecular weight of 306.0 g/mol . It is part of the CDF family, which contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .Scientific Research Applications
Teratogenic Effects in Mice
Research has shown that compounds similar to 1,2,3,6-Tetrachlorodibenzofuran, such as 2,3,7,8-tetrachlorodibenzofuran (TCDF), can cause teratogenic effects in mice. For instance, Weber et al. (1984) found that TCDF treatment in pregnant mice resulted in cleft palates and hydronephrotic kidneys in offspring, indicating the compound's teratogenic potential in mammals (Weber et al., 1984).
Metabolic Pathways in Rats
Burka et al. (1990) identified the major biliary metabolites of TCDF in rats, shedding light on its metabolic pathways. This study contributes to understanding how similar compounds, including this compound, might be metabolized in mammalian systems (Burka et al., 1990).
Inhibition of Enzymatic Activity
Bannister and Safe (1987) explored the inhibition of enzyme induction by 1,3,6,8-Tetrachlorodibenzofuran in mice. Their findings on the inhibition of enzymes like AHH and EROD contribute to understanding the biological interactions of structurally similar compounds, such as this compound (Bannister & Safe, 1987).
Pharmacokinetic Modeling
King et al. (1983) developed a physiological model to describe the distribution of TCDF in rats, mice, and monkeys. This model aids in understanding the pharmacokinetics of chlorinated dibenzofurans in general, which can be applied to compounds like this compound (King et al., 1983).
Mechanism of Action
Target of Action
1,2,3,6-Tetrachlorodibenzofuran (TCDF) is a polychlorinated dibenzofuran that primarily targets the liver, leading to induced hepatic lipogenesis . It also has a significant effect on fetal kidneys when tested on female mice .
Mode of Action
TCDF and similar compounds act via a specific receptor present in all cells: the aryl hydrocarbon (Ah) receptor . This receptor is a transcription factor involved in the expression of genes. High doses of TCDF can either increase or decrease the expression of several hundred genes .
Pharmacokinetics
The pharmacokinetics of TCDF play a crucial role in its in vivo potency. In a study where TCDF was administered to female B6C3F1 mice for 4 or 13 weeks, it was found that the half-life of TCDF is approximately 2 days . Steady-state levels of TCDF were reached within 4 weeks .
Result of Action
The molecular and cellular effects of TCDF’s action are significant. It can lead to induced hepatic lipogenesis and has a strong effect on fetal kidneys . It also influences the expression of several hundred genes via the Ah receptor .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,2,3,6-Tetrachlorodibenzofuran is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
The compound has been found to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . It’s involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Molecular Mechanism
This compound acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
It has an estimated half-life of around 60 days in the soil and atmosphere .
Metabolic Pathways
This compound is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes
properties
IUPAC Name |
1,2,3,6-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-3-1-2-5-9-8(17-12(5)6)4-7(14)10(15)11(9)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAXFLIBRPXRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232536 | |
| Record name | 1,2,3,6-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83704-21-6 | |
| Record name | 1,2,3,6-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UO44T09QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



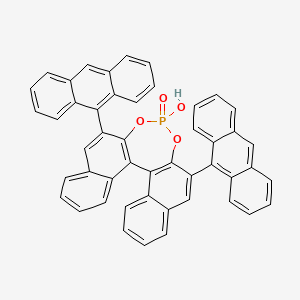
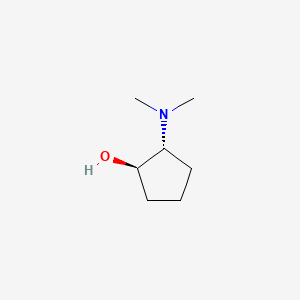


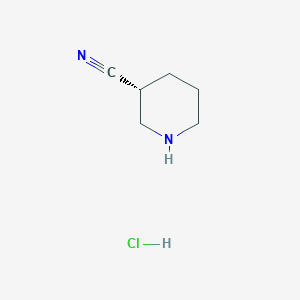

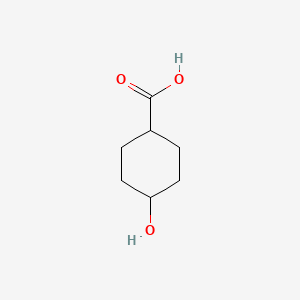
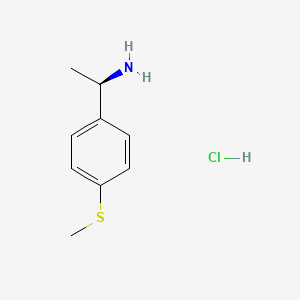
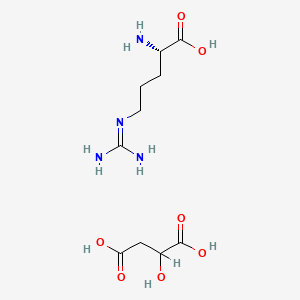
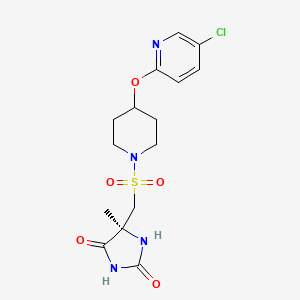
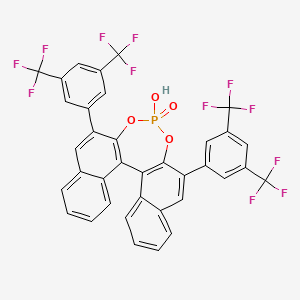
![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024237.png)
![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B3024238.png)
